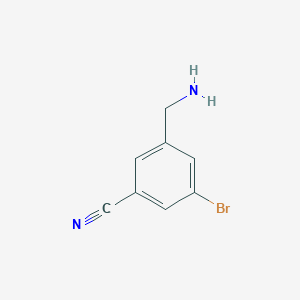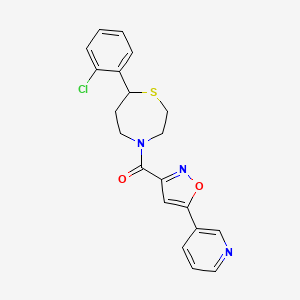
3-(Aminomethyl)-5-bromobenzonitrile
概要
説明
The compound “3-(Aminomethyl)-5-bromobenzonitrile” likely belongs to the class of organic compounds known as benzonitriles . Benzonitriles are compounds containing a benzene ring which is bonded to a cyanide group .
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-5-bromobenzonitrile” are not available, aminomethyl derivatives can be obtained using the Mannich reaction . This reaction involves the addition of an amine to a carbonyl compound, typically in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)-5-bromobenzonitrile” would likely include a benzene ring, a cyanide group, and an aminomethyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Amines, such as the aminomethyl group in “3-(Aminomethyl)-5-bromobenzonitrile”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and E2 elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Aminomethyl)-5-bromobenzonitrile” would depend on its exact molecular structure. In general, benzonitriles are typically colorless liquids or solids, and they have a high boiling point due to the presence of the cyano group .科学的研究の応用
- Reagent for Heterocyclic Compounds : AMPBH serves as a pivotal reagent for synthesizing various heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics .
- Ligand for Structural Studies : The boron atom in AMPBH exhibits a strong affinity for proteins and enzymes. Researchers use it as a ligand to study protein and enzyme structures and mechanisms .
Compound Synthesis
Protein and Enzyme Investigations
Safety and Hazards
将来の方向性
The future directions of research on “3-(Aminomethyl)-5-bromobenzonitrile” could involve exploring its potential uses in various fields. For example, aminomethyl derivatives have been used in the synthesis of various pharmaceuticals . Additionally, benzonitriles have been used as intermediates in the synthesis of various organic compounds .
作用機序
Target of Action
It is structurally related to n-[3-(aminomethyl)benzyl]acetamidine, which targets nitric oxide synthases . These enzymes play a crucial role in producing nitric oxide, a key cellular signaling molecule.
Mode of Action
Based on its structural similarity to n-[3-(aminomethyl)benzyl]acetamidine, it may interact with its targets in a similar manner . The compound could potentially bind to the active site of the enzyme, thereby modulating its activity.
Biochemical Pathways
Given its potential interaction with nitric oxide synthases, it might influence the nitric oxide signaling pathway . This pathway plays a significant role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
If it indeed interacts with nitric oxide synthases, it could potentially modulate the levels of nitric oxide in cells, thereby influencing various physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target . .
特性
IUPAC Name |
3-(aminomethyl)-5-bromobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPATBUYJSSEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-bromobenzonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476456.png)

![1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2476460.png)
![6-Pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2476461.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B2476464.png)



![4-(tert-butyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2476469.png)


